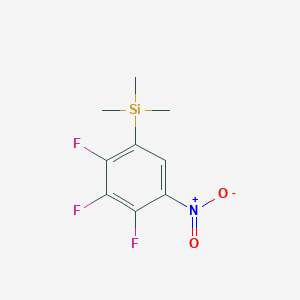

Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane

Descripción general

Descripción

Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane is a chemical compound with the molecular formula C9H10F3NO2Si. It is known for its unique structural properties, which include a trifluoromethyl group and a nitro group attached to a phenyl ring, along with a trimethylsilyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane typically involves the reaction of 2,3,4-trifluoro-5-nitrobenzene with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane undergoes various types of chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Amino Derivatives: From the reduction of the nitro group.

Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Materials Science

Precursor for Silicon-Based Materials

Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane serves as a precursor for developing silicon-based materials with enhanced properties. The trifluoro substituents improve the chemical stability and thermal resistance of the resulting materials. These properties are critical in applications such as coatings, adhesives, and sealants, where durability and resistance to environmental factors are paramount.

Modification of Surfaces

The compound can be used to modify surfaces for various applications. Its silane group allows for covalent bonding to substrates, enabling the functionalization of surfaces to improve hydrophobicity or chemical resistance. This application is particularly relevant in the development of advanced materials for electronics and optics.

Organic Synthesis

Building Block in Organic Synthesis

this compound is utilized as a building block in organic synthesis due to its reactive functional groups. The presence of the nitro group can facilitate nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of more complex organic molecules. This versatility allows chemists to explore a wide range of synthetic pathways .

Reactivity with Nucleophiles and Electrophiles

The compound's trifluoromethyl group significantly influences its electronic properties and reactivity patterns. Studies have shown that it can react with various nucleophiles and electrophiles, leading to diverse synthetic outcomes. This reactivity makes it an attractive candidate for developing new chemical entities in medicinal chemistry .

Case Study 1: Synthesis of Novel Organosilicon Compounds

A study demonstrated the successful synthesis of novel organosilicon compounds using this compound as a key intermediate. The research highlighted its utility in creating compounds with enhanced biological activity due to the presence of fluorinated groups .

Case Study 2: Surface Functionalization Techniques

In another study focusing on surface modification techniques, this compound was employed to enhance the hydrophobicity of glass surfaces. The treated surfaces exhibited significant water repellency and improved durability against chemical exposure .

Mecanismo De Acción

The mechanism of action of Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoromethyl and nitro groups influence the electronic properties of the phenyl ring, making it more susceptible to nucleophilic attack.

Comparación Con Compuestos Similares

Similar Compounds

- Trimethyl(phenyl)silane

- Trimethyl(4-nitrophenyl)silane

- Trimethyl(2,3,4-trifluorophenyl)silane

Uniqueness

Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane is unique due to the combination of trifluoromethyl and nitro groups on the phenyl ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in the synthesis of complex organic molecules and in various research applications .

Actividad Biológica

Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane is an organosilicon compound characterized by a trimethylsilyl group attached to a phenyl ring that features trifluoro and nitro substitutions. Its molecular formula is , with a molecular weight of approximately 249.26 g/mol. The unique structural features of this compound suggest potential applications in various fields, including materials science and pharmaceuticals.

Chemical Structure and Properties

The presence of trifluoro and nitro groups enhances the reactivity of this compound. These functional groups influence the electronic properties of the phenyl ring, potentially making it more susceptible to nucleophilic attacks. This compound is synthesized through the reaction of 2,3,4-trifluoro-5-nitrobenzene with trimethylchlorosilane in the presence of a base like triethylamine under anhydrous conditions.

Potential Biological Interactions

Research indicates that compounds with nitro groups can have various biological effects, including:

- Antimicrobial Activity : Nitro compounds are often investigated for their ability to inhibit bacterial growth.

- Antitumor Properties : Some nitro-substituted compounds have shown promise in cancer research as potential antitumor agents.

- Enzyme Inhibition : The reactivity of the trifluoromethyl group may allow for interactions with biological macromolecules such as proteins and enzymes.

The mechanism of action for this compound is likely linked to its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoromethyl and nitro groups can significantly influence its reactivity patterns and interactions with biological targets.

Case Study 1: Antimicrobial Activity

A study on structurally similar nitro compounds demonstrated significant antimicrobial activity against several bacterial strains. Compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against Gram-positive bacteria.

Case Study 2: Antitumor Properties

Research on nitro-substituted aromatic compounds has revealed potential antitumor effects through mechanisms involving apoptosis induction in cancer cell lines. For instance, derivatives of nitrobenzene have been shown to inhibit cell proliferation effectively in vitro.

Comparative Analysis Table

The following table compares this compound with other related compounds regarding their structural features and potential biological activities.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Trifluoro & Nitro groups | Potential antimicrobial & antitumor |

| 4-Nitrophenylacetylene | Nitro group only | Strong electrophilic character |

| Ethynyltrimethylsilane | Lacks nitro group | Used as a building block |

Propiedades

IUPAC Name |

trimethyl-(2,3,4-trifluoro-5-nitrophenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2Si/c1-16(2,3)6-4-5(13(14)15)7(10)9(12)8(6)11/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEPVXTVKXWQQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C(=C(C(=C1)[N+](=O)[O-])F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444790 | |

| Record name | Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186315-89-9 | |

| Record name | Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.